Seiricardine A

Description

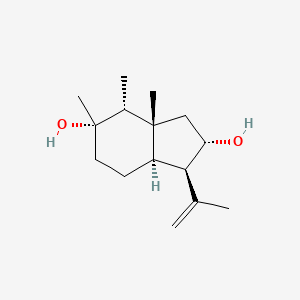

Seiricardine A is a sesquiterpenoid phytotoxin first isolated from the fungal species Seiridium cardinale, a pathogen responsible for canker disease in Mediterranean cypress (Cupressus sempervirens) . Structurally, it belongs to the family of bicyclic sesquiterpenes with a molecular formula of C₁₅H₂₆O₂ and a molecular weight of 239.1983 g/mol . Its absolute configuration (AC) was determined as (1S,2R,3aS,4S,5R,7aS) through advanced chiroptical techniques, including vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) .

This compound exhibits potent phytotoxic activity, inducing leaf yellowing, stem necrosis, and browning in cypress at concentrations as low as 0.1 mg/mL .

Properties

CAS No. |

132970-76-4 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1R,2S,3aR,4R,5S,7aR)-3a,4,5-trimethyl-1-prop-1-en-2-yl-2,3,4,6,7,7a-hexahydro-1H-indene-2,5-diol |

InChI |

InChI=1S/C15H26O2/c1-9(2)13-11-6-7-15(5,17)10(3)14(11,4)8-12(13)16/h10-13,16-17H,1,6-8H2,2-5H3/t10-,11-,12+,13+,14+,15+/m1/s1 |

InChI Key |

CGKHVNUMMHTZJY-UMBPPFEGSA-N |

SMILES |

CC1C(CCC2C1(CC(C2C(=C)C)O)C)(C)O |

Isomeric SMILES |

C[C@H]1[C@@](CC[C@H]2[C@]1(C[C@@H]([C@H]2C(=C)C)O)C)(C)O |

Canonical SMILES |

CC1C(CCC2C1(CC(C2C(=C)C)O)C)(C)O |

Synonyms |

seiricardine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Properties of Seiricardine A and Analogues

Mechanistic and Bioactivity Comparisons

- Phytotoxicity: this compound, B, and C share nearly identical phytotoxic effects on cypress, causing necrosis and chlorosis at low concentrations.

- Antimicrobial Spectrum: Unlike L-cladinose and carvacrol, which target bacterial cell walls, this compound disrupts fungal membranes, reflecting its sesquiterpenoid hydrophobicity .

- Synthetic Accessibility: this compound’s complex bicyclic structure poses challenges for total synthesis, requiring multi-step strategies involving allylic oxidations and epoxide cleavage . In contrast, carvacrol and L-cladinose are commercially synthesized due to their simpler scaffolds .

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled in structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.